Cas no 1240528-91-9 (3-(difluoromethoxy)piperidine)
3-(difluoromethoxy)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(difluoromethoxy)piperidine
- MS-20491
- SCHEMBL18205128
- CHEMBL4531951
- 1240528-91-9
- BBL102722
- RFLBTFBEDGNWFK-UHFFFAOYSA-N
- STL556528
- MFCD24843076
- AKOS017344281
- EN300-54461
- DB-228378
- AT14529
- SB12237
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- MDL: MFCD27987102
- Inchi: 1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2
- InChI Key: RFLBTFBEDGNWFK-UHFFFAOYSA-N
- SMILES: FC(OC1CNCCC1)F
Computed Properties
- Exact Mass: 151.08087030g/mol
- Monoisotopic Mass: 151.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 21.3Ų
3-(difluoromethoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D453830-5mg |
3-(Difluoromethoxy)piperidine |
1240528-91-9 | 5mg |
$ 87.00 | 2023-04-14 | ||
| TRC | D453830-10mg |
3-(Difluoromethoxy)piperidine |
1240528-91-9 | 10mg |
$ 115.00 | 2023-04-14 | ||
| TRC | D453830-50mg |
3-(Difluoromethoxy)piperidine |
1240528-91-9 | 50mg |
$ 414.00 | 2023-04-14 | ||
| Apollo Scientific | PC48445-250mg |
3-(Difluoromethoxy)piperidine |
1240528-91-9 | 95% | 250mg |
£545.00 | 2023-09-01 | |
| Apollo Scientific | PC48445-500mg |
3-(Difluoromethoxy)piperidine |
1240528-91-9 | 95% | 500mg |
£920.00 | 2023-09-01 | |
| Apollo Scientific | PC48445-1g |
3-(Difluoromethoxy)piperidine |
1240528-91-9 | 95% | 1g |
£1570.00 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1111389-1g |
3-(Difluoromethoxy)piperidine HCl salt |
1240528-91-9 | 95% | 1g |
$885 | 2024-07-28 | |
| Chemenu | CM120272-1g |
3-(Difluoromethoxy)piperidine |
1240528-91-9 | 95% | 1g |
$1418 | 2023-02-18 | |
| Enamine | EN300-54461-0.05g |
3-(difluoromethoxy)piperidine |
1240528-91-9 | 95.0% | 0.05g |
$306.0 | 2025-03-15 | |
| Enamine | EN300-54461-0.1g |
3-(difluoromethoxy)piperidine |
1240528-91-9 | 95.0% | 0.1g |
$457.0 | 2025-03-15 |
3-(difluoromethoxy)piperidine Suppliers
3-(difluoromethoxy)piperidine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-(difluoromethoxy)piperidine
Introduction to 3-(difluoromethoxy)piperidine (CAS No: 1240528-91-9)
3-(difluoromethoxy)piperidine, identified by the Chemical Abstracts Service Number (CAS No) 1240528-91-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative features a difluoromethoxy substituent, which imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules. The compound’s structure combines the versatility of the piperidine ring with the electron-withdrawing and lipophilic characteristics of the difluoromethoxy group, offering a promising platform for drug discovery.
The difluoromethoxy moiety is particularly noteworthy due to its broad utility in medicinal chemistry. Fluoro substitution is a well-documented strategy in drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of small molecules. In 3-(difluoromethoxy)piperidine, the presence of two fluorine atoms at the methoxy position further modulates these properties, potentially leading to compounds with improved solubility and bioavailability. This makes the compound an attractive building block for synthesizing targeted therapies across various therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 3-(difluoromethoxy)piperidine as a key intermediate in designing ligands for enzyme inhibition. For instance, studies have demonstrated its utility in developing inhibitors for enzymes involved in cancer metabolism. The piperidine core is frequently found in kinase inhibitors, while the difluoromethoxy group can serve as a critical pharmacophore for optimizing binding interactions. Such findings align with the growing interest in fluorinated piperidine derivatives as candidates for next-generation therapeutics.
In addition to its role in oncology research, 3-(difluoromethoxy)piperidine has shown promise in neuropharmacological applications. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, and the introduction of electron-withdrawing groups like difluoromethoxy can fine-tune their activity. Emerging research suggests that compounds derived from this scaffold may exhibit properties relevant to central nervous system disorders, including potential applications in treating neurodegenerative diseases. The unique electronic distribution within the molecule allows for selective interactions with biological targets, which is crucial for developing drugs with high specificity.
The synthesis of 3-(difluoromethoxy)piperidine involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired structure efficiently. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications, where impurities can significantly impact efficacy and safety.
From a regulatory perspective, 3-(difluoromethoxy)piperidine (CAS No: 1240528-91-9) is subject to quality control measures that align with international standards for chemical intermediates. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and reliability in supply chains supporting drug development programs. The compound’s stability under various storage conditions is also carefully evaluated to maintain its integrity throughout its lifecycle.
The broader significance of this compound lies in its contribution to innovation in medicinal chemistry. By serving as a versatile intermediate, 3-(difluoromethoxy)piperidine enables researchers to explore novel chemical space without reinventing synthetic strategies from scratch. Its incorporation into libraries of bioactive molecules supports high-throughput screening initiatives aimed at identifying lead compounds for further optimization. This underscores its importance not only as a single entity but also as part of larger efforts to accelerate drug discovery pipelines.
Looking ahead, the continued investigation into fluorinated piperidine derivatives like 3-(difluoromethoxy)piperidine will likely yield insights into structure-activity relationships that can guide future design principles. As computational tools become more sophisticated, virtual screening approaches will further enhance the efficiency of identifying promising candidates derived from this scaffold. Collaborative efforts between academia and industry will be essential to translate these findings into tangible therapeutic advancements.
In summary,3-(difluoromethoxy)piperidine (CAS No: 1240528-91-9) represents a compelling example of how structural modifications can yield compounds with enhanced pharmaceutical potential. Its unique combination of features positions it as a valuable asset in modern drug development, with applications spanning multiple therapeutic domains. As research progresses, this compound will continue to play a pivotal role in advancing our understanding of molecular interactions and their implications for human health.
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